5-Bromo-6-fluorobenzo[d][1,3]dioxole: A Strategic Scaffold for Medicinal Chemistry
5-Bromo-6-fluorobenzo[d][1,3]dioxole: A Strategic Scaffold for Medicinal Chemistry
The following technical guide provides an in-depth analysis of 5-Bromo-6-fluorobenzo[d][1,3]dioxole (CAS 94670-75-4) , a specialized halogenated building block used in the synthesis of complex pharmaceutical intermediates, particularly lignans and heterocyclic bioactive agents.
Executive Summary
5-Bromo-6-fluorobenzo[d][1,3]dioxole (CAS 94670-75-4) is a di-substituted methylenedioxybenzene derivative characterized by the presence of orthogonal halogen handles: a reactive bromine atom for cross-coupling and a metabolic-blocking fluorine atom.[1][2][3] This compound serves as a critical intermediate in the synthesis of podophyllotoxin analogues (antineoplastic agents) and various anticonvulsant candidates. Its structural uniqueness lies in the para relationship between the bromine and fluorine atoms, which allows for highly regioselective functionalization of the benzodioxole core.
Physicochemical Profile
The introduction of fluorine adjacent to the bromine atom significantly alters the electronic properties of the benzodioxole ring, enhancing lipophilicity and metabolic stability compared to the non-fluorinated parent.
| Property | Data |
| CAS Number | 94670-75-4 |
| IUPAC Name | 5-Bromo-6-fluoro-1,3-benzodioxole |
| Molecular Formula | C₇H₄BrFO₂ |
| Molecular Weight | 219.01 g/mol |
| Physical State | Low-melting solid or pale yellow liquid (Batch dependent) |
| Boiling Point (Predicted) | ~240–250 °C (at 760 mmHg) |
| Density (Predicted) | ~1.7 g/cm³ |
| LogP (Predicted) | 2.6 – 2.9 |
| Solubility | Soluble in DCM, CHCl₃, Ethyl Acetate; Insoluble in water |
Synthetic Utility & Reactivity
The core value of CAS 94670-75-4 lies in its chemoselective reactivity . The bromine atom undergoes facile oxidative addition with transition metals (Pd, Ni), while the fluorine atom remains inert under standard coupling conditions, serving instead to modulate the pKa and metabolic susceptibility of the final drug candidate.
Synthesis Pathway: Regioselective Bromination
The most robust synthesis involves the electrophilic bromination of 5-fluorobenzo[d][1,3]dioxole . The regiochemistry is dictated by the synergistic directing effects of the oxygen atoms and the fluorine substituent.
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Substrate: 5-Fluorobenzo[d][1,3]dioxole.[2]
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Reagent: N-Bromosuccinimide (NBS) in Acetonitrile or DMF; or Br₂ in Acetic Acid.
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Mechanism: Electrophilic Aromatic Substitution (EAS).
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Regioselectivity: The 1,3-dioxole oxygens are strong ortho/para directors. Position 6 is para to Oxygen-1 and ortho to Fluorine. Position 4 is sterically hindered. Position 6 is the kinetically favored site, yielding the 5-bromo-6-fluoro isomer.
Divergent Synthetic Applications
Once synthesized, the scaffold can be diverted into two primary reaction classes:
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Suzuki-Miyaura Cross-Coupling: Reaction with aryl/heteroaryl boronic acids to form biaryl systems. The fluorine atom ortho to the coupling site exerts a steric and electronic influence, often requiring specialized ligands (e.g., SPhos, XPhos) to prevent protodebromination.
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Lithium-Halogen Exchange: Treatment with n-BuLi or t-BuLi at -78°C generates the aryllithium species at position 5. This nucleophile can then attack aldehydes, ketones, or formylating agents (DMF) to generate 5-substituted-6-fluorobenzodioxoles.
Visualized Reaction Workflow
The following diagram illustrates the synthesis of the core scaffold and its downstream divergence into medicinal chemistry targets.
Caption: Synthesis and divergent reactivity of CAS 94670-75-4. Note the regioselective bromination at C6.
Detailed Experimental Protocol
Protocol: Synthesis of 5-Bromo-6-fluorobenzo[d][1,3]dioxole via Bromination Note: This generalized protocol is based on standard halogenation methodologies for deactivated benzodioxoles.
Reagents:
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5-Fluorobenzo[d][1,3]dioxole (1.0 eq)
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N-Bromosuccinimide (NBS) (1.05 eq)
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Acetonitrile (MeCN) or DMF (0.5 M concentration)
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Ammonium Acetate (0.1 eq, catalyst - optional)
Procedure:
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Setup: Charge a flame-dried round-bottom flask with 5-fluorobenzo[d][1,3]dioxole and dissolve in anhydrous MeCN.
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Addition: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes to control the exotherm.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (Hexane/EtOAc) or GC-MS. The product will appear as a less polar spot compared to the starting material.
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Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy excess bromine. Extract with Ethyl Acetate (3x).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
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Validation: Verify structure using ¹H NMR (look for two singlets in the aromatic region if para, or doublets with specific J-coupling if ortho—however, for this 5,6-substituted isomer, expect para-like coupling or distinct singlets due to lack of adjacent protons).
Safety & Handling (SDS Highlights)
Researchers must adhere to standard chemical hygiene plans when handling halogenated aromatics.
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).
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Disposal: Dispose of as halogenated organic waste. Do not release into drains.
References
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Podophyllotoxin Analogs: "Stereoselective Synthesis of an Analogue of Podophyllotoxin." Journal of Organic Chemistry / Patent Literature. (Cited in context of CAS 94670-75-4 usage).
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General Benzodioxole Bromination: "Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole: An Application Note." BenchChem Protocols.
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Commercial Availability & Properties: "5-Bromo-6-fluorobenzo[d][1,3]dioxole Product Page." Sigma-Aldrich / Fluorochem.
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Anticonvulsant Design: "Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives." Archiv der Pharmazie, 2017. (Contextual reference for scaffold utility).
Sources
- 1. 1415022-32-0|6-Bromo-4-fluorobenzo[d][1,3]dioxole|BLD Pharm [bldpharm.com]
- 2. 1504591-16-5|1-Bromo-3-fluoro-5-(methoxymethoxy)benzene|BLD Pharm [bldpharm.com]
- 3. 55950-26-0,4-Chloro-5-methoxybenzo[d][1,3]dioxole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
